molecular formula C33H22FNO2 B4294307 13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one

13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one

Cat. No.: B4294307
M. Wt: 483.5 g/mol
InChI Key: QGUYZJWCMUQQLW-UHFFFAOYSA-N
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Description

13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one is an intricate organic compound with a unique molecular structure that encompasses both benzofluorene and quinoline moieties. This compound falls under the category of heterocyclic compounds, which are often significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one typically involves multi-step synthetic routes. These steps often start with the construction of the core benzofluorene structure followed by its functionalization:

  • Formation of Benzofluorene Core: This involves cyclization reactions that fuse aromatic rings, often using a catalyst under controlled temperature and pressure conditions.

  • Functionalization: The incorporation of the quinoline moiety and the 2-fluorobenzyl group is achieved through a series of nucleophilic substitution and coupling reactions.

  • Final Cyclization: The final product is obtained through a cyclization step that closes the heterocyclic ring system.

Industrial Production Methods

Scaling up these reactions for industrial production involves optimizing reaction conditions, such as:

  • Catalyst Selection: Efficient catalysts to speed up the reactions while maintaining yield and purity.

  • Reaction Medium: Solvents that can stabilize intermediates and manage heat dissipation.

  • Temperature and Pressure Control: Maintaining optimal conditions to prevent side reactions and ensure the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one undergoes various chemical reactions:

  • Oxidation: Transformations involving the addition of oxygen or the removal of hydrogen.

  • Reduction: Reactions where the compound gains hydrogen or loses oxygen.

  • Substitution: Reactions where parts of the molecule are replaced by other groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride for reductions.

  • Substitution Reagents: Organolithium reagents or Grignard reagents for nucleophilic substitutions.

Major Products

  • Oxidation Products: These may include carboxylic acids or ketones.

  • Reduction Products: Typically, these result in the formation of alcohols or amines.

  • Substitution Products: Vary depending on the substituent introduced but could include alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: The compound can serve as a ligand in coordination chemistry to form complexes that catalyze organic reactions.

  • Synthetic Intermediates: Useful in the synthesis of more complex molecules.

Biology

  • Biochemical Probes: Utilized to study biological pathways due to its fluorescent properties.

  • Enzyme Inhibitors: Potential use in designing inhibitors for certain enzymes.

Medicine

  • Drug Design: Investigated for potential therapeutic applications due to its unique structure and biological activities.

Industry

  • Material Science: Application in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Interactions: Binding to specific proteins or nucleic acids.

  • Pathways Involved: Engaging in pathways related to cellular signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 13-{4-[(2-methoxybenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one

  • 13-{4-[(2-chlorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one

Uniqueness

  • Fluorine Atom: The presence of the fluorine atom in the 2-fluorobenzyl group can influence the compound’s reactivity and interactions due to the unique properties of the fluorine-carbon bond.

  • Structural Complexity: The integration of benzofluorene and quinoline structures provides a versatile scaffold for various applications.

By combining its unique structural features and diverse reaction capabilities, 13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one stands out as a significant compound in both scientific research and industrial applications.

Properties

IUPAC Name

12-[4-[(2-fluorophenyl)methoxy]phenyl]-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H22FNO2/c34-27-12-6-2-8-22(27)19-37-23-16-13-21(14-17-23)29-30-24-9-3-1-7-20(24)15-18-28(30)35-32-25-10-4-5-11-26(25)33(36)31(29)32/h1-18,29,35H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUYZJWCMUQQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)OCC7=CC=CC=C7F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one
Reactant of Route 2
13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one
Reactant of Route 3
13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one
Reactant of Route 4
13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one
Reactant of Route 5
13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one
Reactant of Route 6
13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one

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